(1S)-1-(6-Chloro(3-pyridyl))ethylamine
Overview
Description
(1S)-1-(6-Chloro(3-pyridyl))ethylamine is a chiral amine compound characterized by the presence of a chlorine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-Chloro(3-pyridyl))ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6-chloropyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution processes or the use of chiral catalysts to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(6-Chloro(3-pyridyl))ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
(1S)-1-(6-Chloro(3-pyridyl))ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(6-Chloro(3-pyridyl))ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is often mediated through binding to these targets, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(6-Bromo(3-pyridyl))ethylamine: Similar structure but with a bromine atom instead of chlorine.
(1S)-1-(6-Fluoro(3-pyridyl))ethylamine: Similar structure but with a fluorine atom instead of chlorine.
(1S)-1-(6-Methyl(3-pyridyl))ethylamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(1S)-1-(6-Chloro(3-pyridyl))ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(1S)-1-(6-chloropyridin-3-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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